(+)-Neoisodihydrocarveol
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Overview
Description
(+)-Neoisodihydrocarveol is a chiral monoterpenoid alcohol with the molecular formula C10H18O. It is a stereoisomer of dihydrocarveol, which is derived from carvone, a naturally occurring compound found in essential oils of various plants. This compound is known for its pleasant minty aroma and is used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Neoisodihydrocarveol typically involves the hydrogenation of carvone. The process can be carried out using various catalysts such as palladium on carbon (Pd/C) under mild conditions. The reaction proceeds as follows:
Hydrogenation of Carvone: Carvone is subjected to hydrogenation in the presence of a catalyst like Pd/C at room temperature and atmospheric pressure. This results in the formation of dihydrocarveol.
Separation of Isomers: The resulting dihydrocarveol mixture contains different stereoisomers. These isomers can be separated using chromatographic techniques to isolate this compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and cost-effectiveness. Large-scale hydrogenation reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Neoisodihydrocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carvone or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Tosyl chloride (TsCl) in the presence of a base for converting the hydroxyl group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Carvone and other oxygenated monoterpenoids.
Reduction: More saturated hydrocarbons.
Substitution: Various substituted monoterpenoids depending on the nucleophile used.
Scientific Research Applications
(+)-Neoisodihydrocarveol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studies have explored its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which (+)-Neoisodihydrocarveol exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity is believed to result from the disruption of microbial cell membranes. The compound’s anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
(1S,2R,4R)-Dihydrocarveol: Another stereoisomer with similar properties but different spatial arrangement.
Carvone: The precursor to dihydrocarveol, with a distinct ketone functional group.
Menthol: A structurally similar monoterpenoid alcohol with a cooling sensation.
Uniqueness
(+)-Neoisodihydrocarveol is unique due to its specific stereochemistry, which imparts distinct olfactory and biological properties. Its specific arrangement of atoms makes it particularly valuable in applications requiring chiral purity, such as in the synthesis of enantiomerically pure pharmaceuticals.
Properties
CAS No. |
18675-34-8 |
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Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9+,10+/m0/s1 |
InChI Key |
KRCZYMFUWVJCLI-IVZWLZJFSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H](C[C@H]1O)C(=C)C |
SMILES |
CC1CCC(CC1O)C(=C)C |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C |
51773-45-6 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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